Methyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolo-pyrimidines. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones . This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve microwave-mediated, catalyst-free synthesis, which offers a more efficient and environmentally friendly approach . This method involves the reaction between enaminonitriles and benzohydrazides, followed by nucleophilic addition and subsequent condensation .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Methyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a reactant in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: Studied for its potential use as an antiviral, anticancer, and antimicrobial agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: Known for its antimicrobial and antiviral properties.
5-Methyl-1,2,4-triazolo[1,5-a]pyrimidine: Exhibits similar biological activities, including anticancer and antioxidant properties.
Uniqueness
Methyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which enhances its neuroprotective and anti-neuroinflammatory properties . This makes it a promising candidate for the development of new therapeutic agents.
Properties
Molecular Formula |
C15H16N4O3 |
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Molecular Weight |
300.31 g/mol |
IUPAC Name |
methyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C15H16N4O3/c1-9-12(14(20)22-3)13(19-15(18-9)16-8-17-19)10-6-4-5-7-11(10)21-2/h4-8,13H,1-3H3,(H,16,17,18) |
InChI Key |
HGKAESOYUDDHBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3OC)C(=O)OC |
Origin of Product |
United States |
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